1-Chloro-4-fluoro-2-methyl-5-nitrobenzene

Descripción

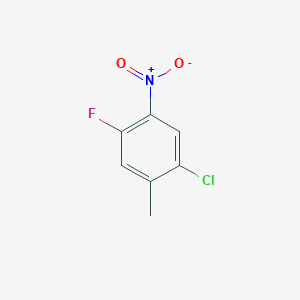

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-4-fluoro-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWZCTKTAOOLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438520 | |

| Record name | 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170098-88-1 | |

| Record name | 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure and Properties

Molecular Formula and Weight

The molecular formula of the compound is C₇H₅ClFNO₂ . nih.gov Based on this formula, the calculated molecular weight is approximately 189.57 g/mol . nih.gov

Structural Description

The core of the molecule is a benzene (B151609) ring. The substituents are a chlorine atom, a fluorine atom, a methyl group, and a nitro group. The substitution pattern (1, 2, 4, 5) places the chloro and methyl groups ortho to each other, and the fluoro and nitro groups meta to each other on the opposite side of the ring. The presence of both electron-donating (methyl) and strongly electron-withdrawing (nitro, chloro, fluoro) groups on the aromatic ring creates a complex electronic environment that influences its reactivity.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is a solid at room temperature. sigmaaldrich.com

| Property | Value |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

| Physical Form | Solid |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 188.9992843 Da |

| Monoisotopic Mass | 188.9992843 Da |

| Topological Polar Surface Area | 45.8 Ų |

| Heavy Atom Count | 12 |

Note: Some properties are computationally derived. nih.gov

Iii. Reaction Mechanisms and Reactivity Studies of 1 Chloro 4 Fluoro 2 Methyl 5 Nitrobenzene

Role as a Precursor in Synthesis

Chlorinated nitroaromatic compounds are significant building blocks for the creation of a variety of heterocyclic compounds and other industrial chemicals. mdpi.com For instance, the isomeric compound 2-chloro-6-nitrotoluene (B1664060) serves as a common intermediate in the production of various industrial chemicals. mdpi.com

The reduction of the nitro group in compounds structurally similar to 1-chloro-4-fluoro-2-methyl-5-nitrobenzene is a key transformation. For example, the reduction of 2-chloro-4-fluoronitrobenzene (B1585834) can yield 2-chloro-4-fluoroaniline. chemicalbook.com This type of reduction is a fundamental step in the synthesis of many pharmacologically active molecules and other specialty chemicals.

Iv. Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 4 Fluoro 2 Methyl 5 Nitrobenzene

Human Health Effects

Specific toxicological studies on 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene have not been identified in the reviewed literature. However, the toxicological profile can be inferred from the data available for related nitroaromatic compounds. Nitroaromatic compounds as a class are known for their potential toxicity. nih.govresearchgate.net

For instance, 1-chloro-4-nitrobenzene (B41953), a structurally related compound, is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer. patsnap.com Exposure to 1-chloro-4-nitrobenzene can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. mdpi.com Furthermore, it is metabolized in the body to 4-chloroaniline, a known carcinogen. researchgate.net Given these properties of similar compounds, it is prudent to handle this compound with appropriate safety precautions as a potentially hazardous substance. Quantitative structure-activity relationship (QSAR) studies on nitrobenzenes are used to predict the toxicity of such compounds and generally indicate that the presence of the nitro group is a significant contributor to their toxic effects. researchgate.netresearchgate.net

Environmental Fate

The environmental fate of this compound is not specifically detailed in the available literature. However, the general behavior of chlorinated nitroaromatic compounds in the environment is well-documented. These compounds are often resistant to biodegradation due to the electron-withdrawing nature of the nitro group and the stability of the aromatic ring, leading to their persistence in soil and water. nih.govnih.govresearchgate.net

1-chloro-4-nitrobenzene is known to be toxic to aquatic life with long-lasting effects and is not readily biodegradable. patsnap.comoecd.org The European Economic Community has classified 1-chloro-4-nitrobenzene as a priority pollutant due to its harmful and persistent nature in the environment. prepchem.com Some bacterial strains have been shown to be capable of degrading 1-chloro-4-nitrobenzene, utilizing it as a source of carbon, nitrogen, and energy. mdpi.comprepchem.com The presence of a fluorine atom in this compound might further influence its environmental persistence, as fluorinated organic compounds can be more resistant to degradation.

V. Computational Chemistry and Theoretical Studies of 1 Chloro 4 Fluoro 2 Methyl 5 Nitrobenzene

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These ab initio methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and predict various spectroscopic properties.

Table 1: Illustrative DFT-Calculated Properties for a Related Isomer (3-Chloro-4-fluoronitrobenzene) Note: This data is for a related isomer and serves to illustrate the type of information obtained from DFT calculations. Specific values for 1-chloro-4-fluoro-2-methyl-5-nitrobenzene would require dedicated calculations.

| Property | Calculated Value (Illustrative) |

| Dipole Moment | ~2.5 D |

| Heat of Formation | Data not available |

| Atomic Charges | C-Cl: Negative charge on ClC-F: Negative charge on FC-NO2: Positive charge on N, negative on OC-CH3: Small positive charge on C |

Molecular Orbital Analysis (e.g., LUMO Energies, HOMO-LUMO Gap)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor.

Table 2: Representative Frontier Orbital Energies for a Substituted Nitrobenzene (B124822) Note: These are representative values for a similar aromatic system and are intended for illustrative purposes. Actual values for this compound may vary.

| Molecular Orbital | Energy (eV) - Illustrative |

| HOMO | -8.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 6.4 |

Conformational Analysis and Energetic Stability

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule's atoms. For this compound, the primary conformational flexibility arises from the rotation of the methyl and nitro groups relative to the benzene (B151609) ring.

Quantum mechanical calculations can be used to perform a potential energy surface scan by systematically rotating these groups and calculating the energy at each step. This allows for the identification of the global minimum energy conformation and any rotational barriers. The planarity of the nitro group with the benzene ring is often a key factor in the stability of such compounds, as it allows for maximum resonance stabilization. Studies on the related molecule 1-chloro-2-methyl-4-nitrobenzene have shown that the molecule is essentially planar, with a small dihedral angle between the nitro group and the phenyl ring, a feature that contributes to its crystal structure stability. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations

While quantum mechanics is ideal for understanding the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a system containing many molecules. chemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

Investigation of Molecular Behavior in Different Environments

MD simulations can be used to model the behavior of this compound in the gas phase, in a solution with different solvents, or in a condensed phase. These simulations can provide insights into its diffusion, aggregation, and interaction with other molecules in a realistic chemical environment. For instance, simulating the molecule in a box of water molecules would reveal how it is solvated and whether it exhibits hydrophobic or hydrophilic tendencies.

Intermolecular Interactions and Solvent Effects

The nature and strength of intermolecular interactions are crucial for understanding the physical properties of a compound, such as its boiling point, solubility, and crystal packing. MD simulations, using appropriate force fields, can quantify the various non-covalent interactions, including van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding (though classical hydrogen bond donors are absent in this molecule, weak C-H···O interactions might be possible).

By simulating this compound in different solvents, one can study how the solvent affects its conformation and reactivity. The solvent can stabilize or destabilize certain conformations and can influence the transition states of chemical reactions. For example, a polar solvent would be expected to interact strongly with the polar nitro group and the carbon-halogen bonds of the molecule.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Studies

QSAR and QSPR models are mathematical relationships that correlate the structural or property-describing features of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are instrumental in predicting the characteristics of new or untested molecules, thereby saving time and resources in drug discovery and materials science.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For this compound, a variety of descriptors can be computed to predict its chemical properties. Publicly available databases, such as PubChem, provide a range of computed properties for this compound. nih.gov

A selection of these computationally predicted properties for this compound is presented in the interactive table below.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 189.57 g/mol | PubChem 2.2 |

| XLogP3 | 2.8 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |

| Exact Mass | 188.9992843 Da | PubChem 2.2 |

| Topological Polar Surface Area | 45.8 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 12 | Cactvs 3.4.8.18 |

These descriptors, among others, can be used to develop QSPR models for predicting properties like boiling point, vapor pressure, and solubility for a series of related halogenated nitrotoluenes. nih.gov

The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents. The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. libretexts.orgwikipedia.org Conversely, the methyl group (-CH3) is an electron-donating group. The halogen atoms (chlorine and fluorine) exhibit a dual role, being electron-withdrawing through induction and electron-donating through resonance.

Computational methods can quantify these effects through various parameters:

Hammett Constants: These constants provide a measure of the electron-donating or electron-withdrawing ability of substituents. Theoretical studies have shown a direct relationship between the Hammett constant and the carbon-nitro bond dissociation energy in substituted nitrobenzenes. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity and its ability to participate in chemical reactions.

The development of robust QSAR/QSPR models for compounds like this compound involves several key steps:

Data Set Selection: A diverse set of compounds with known experimental data is chosen. For instance, a study on the toxicity of nitrobenzenes would include a range of substituted nitroaromatics.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with the property of interest.

Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its reliability. researchgate.net

While specific QSAR/QSPR models for this compound are not extensively reported in the literature, the methodologies are well-established for related nitroaromatic compounds. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and the characterization of transition states.

A transition state represents the highest energy point along a reaction coordinate. Its characterization is crucial for understanding the kinetics and mechanism of a reaction. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational methods can be employed to locate and characterize the transition state.

In an SNAr reaction, a nucleophile attacks the carbon atom bearing a leaving group. For activated aryl halides, this often proceeds through a two-step mechanism involving a Meisenheimer complex as an intermediate. libretexts.orgwikipedia.org However, for some systems, a concerted mechanism with a single transition state has been computationally observed. nih.gov The geometry, vibrational frequencies, and energy of the transition state can be calculated using quantum chemical methods like Density Functional Theory (DFT).

The table below illustrates a hypothetical comparison of activation energies for related SNAr reactions, highlighting the influence of substituents.

| Substrate | Activating Groups | Relative Activation Energy (Computational Estimate) |

|---|---|---|

| Chlorobenzene | None | High |

| 1-Chloro-4-nitrobenzene (B41953) | One -NO2 group | Moderate |

| 1-Chloro-2,4-dinitrobenzene | Two -NO2 groups | Low |

| This compound | -NO2, -F, -Cl, -CH3 | Complex (dependent on nucleophile and position of attack) |

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides valuable insights into the thermodynamics and kinetics of the reaction.

For this compound, important reactions for computational study include:

Nucleophilic Aromatic Substitution: The energy profile would reveal whether the reaction proceeds through a stable Meisenheimer intermediate or a concerted transition state. It would also allow for the comparison of the reactivity of the chloro and fluoro substituents as leaving groups.

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a common transformation. Computational studies on related nitroaromatics have elucidated multi-step mechanisms involving intermediates like nitrosobenzene (B162901) and phenylhydroxylamine. nih.govorientjchem.org The energy barriers for each step can be calculated to understand the reaction pathway. For example, in the iron-catalyzed reduction of nitrobenzene, the initial hydride transfer to the nitroso intermediate was found to have a calculated activation energy barrier (ΔG‡) of 15.8 kcal/mol. nih.govacs.org

These computational investigations provide a detailed molecular-level understanding of the chemical behavior of this compound, which is often difficult to obtain through experimental methods alone.

In Silico Screening and Design of Related Compounds

The application of computational methods, or in silico techniques, has become an indispensable part of modern drug discovery and materials science. These methods allow for the rapid screening of large virtual libraries of chemical compounds and the rational design of new molecules with desired properties, thereby saving significant time and resources compared to traditional experimental approaches. While specific research on the in silico screening and design of compounds directly related to this compound is not extensively documented in publicly available literature, the principles of these computational studies can be applied to understand its potential as a scaffold for designing new chemical entities.

The structure of this compound, a substituted nitrobenzene, presents a versatile scaffold for the design of new bioactive compounds. Nitroaromatic compounds are known to be important precursors in the synthesis of a wide range of industrial chemicals and pharmaceuticals. For instance, related nitrobenzene derivatives have been the subject of quantitative structure-activity relationship (QSAR) studies to predict their biological activities and toxicities. researchgate.netdergipark.org.tr Such studies use computational descriptors to build models that correlate a compound's structure with its activity. researchgate.net

Virtual Screening Applications

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov If a biological target for which this compound shows activity were identified, its structure could be used as a starting point for a virtual screening campaign.

The process would typically involve:

Template-based screening: Using the known three-dimensional structure of this compound as a query to search for commercially or synthetically accessible compounds with similar shapes and electronic properties.

Docking-based screening: If the structure of the biological target is known, molecular docking simulations can be performed. In this approach, virtual libraries of compounds are computationally "docked" into the binding site of the target. The compounds are then ranked based on their predicted binding affinity, allowing for the selection of the most promising candidates for experimental testing.

Design of Novel Molecules

The scaffold of this compound can also serve as a foundation for the rational design of new molecules. By systematically modifying the functional groups on the benzene ring, it is possible to explore the chemical space around the parent molecule and optimize its properties. For example, the nitro group could be reduced to an amine, which is a common synthetic handle for further derivatization. The chlorine and fluorine atoms, as well as the methyl group, could be substituted with other functionalities to modulate the molecule's steric and electronic properties, potentially leading to improved activity, selectivity, or pharmacokinetic profiles.

For instance, studies on other classes of compounds, such as 1,2,4-triazole (B32235) derivatives, have demonstrated the utility of in silico methods like molecular docking and molecular dynamics simulations to identify promising candidates for further development. mdpi.com Similar approaches could theoretically be applied to derivatives of this compound.

Hypothetical In Silico Screening Data

To illustrate the type of data generated in a virtual screening study, the following hypothetical table shows the results of a docking-based screen of a small library of compounds against a putative protein target. The docking score represents the predicted binding affinity, with more negative values indicating a stronger predicted interaction.

| Compound ID | Scaffold | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| CFMNB-001 | This compound | -6.5 | Phe-82, Leu-101 |

| CFMNB-002 | 1-Amino-4-fluoro-2-methyl-5-nitrobenzene | -7.2 | Asp-78, Phe-82, Leu-101 |

| CFMNB-003 | 1-Chloro-4-fluoro-2-methyl-5-aminobenzene | -7.8 | Asp-78, Tyr-99, Leu-101 |

| CFMNB-004 | 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene | -6.8 | Phe-82, Met-105 |

| CFMNB-005 | 1-Chloro-4-fluoro-2-ethyl-5-nitrobenzene | -6.3 | Leu-101, Val-112 |

Vi. Applications and Potential Research Areas of 1 Chloro 4 Fluoro 2 Methyl 5 Nitrobenzene and Its Derivatives

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group, ortho and para to the halogen atoms, makes the aromatic ring susceptible to nucleophilic attack. Both the chlorine and fluorine atoms can potentially be displaced by nucleophiles. The relative reactivity of the two halogens would depend on the specific nucleophile and reaction conditions. Generally, the fluorine atom is a better leaving group in nucleophilic aromatic substitution reactions on activated rings. libretexts.org

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., with H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl or Sn/HCl). aarti-industries.com This transformation is a common and important reaction, as the resulting aniline (B41778) derivative is a key precursor for the synthesis of a wide range of other compounds, including dyes and pharmaceuticals.

Vii. Conclusion and Future Perspectives

Summary of Key Academic Contributions and Findings

The principal academic and industrial contribution of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene lies in its function as a specialized chemical intermediate. Its molecular structure, featuring chloro, fluoro, methyl, and nitro groups on a benzene (B151609) ring, makes it a versatile precursor for the synthesis of more complex, highly substituted aromatic compounds.

Patents and chemical literature confirm its use in the synthesis of other important chemical intermediates. For instance, it is a documented starting material in the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid and 2-chloro-4-fluoro-5-nitrobenzotrichloride. The presence of multiple, distinct functional groups (two different halogens, a nitro group, and a methyl group) offers chemists multiple reaction sites to perform sequential and regioselective modifications, enabling the construction of intricate molecular architectures that would be difficult to achieve otherwise. The compound is commercially available, underscoring its established role in the supply chain for fine and specialty chemicals.

Challenges and Opportunities in the Field of Halogenated Nitrobenzenes

The class of halogenated nitrobenzenes, to which this compound belongs, is associated with a unique set of challenges and corresponding research opportunities. These compounds are crucial in various industries but require careful handling and innovative chemical strategies to maximize their utility and minimize their environmental impact.

| Challenges | Opportunities |

| Selective Reduction: A primary challenge is the chemoselective reduction of the nitro group to an amine without cleaving the carbon-halogen bonds (hydrodehalogenation). This side reaction lowers product yield and generates corrosive hydrohalic acids. | Advanced Catalysis: Development of highly selective catalysts, such as modified noble metal catalysts or inexpensive iron-based systems (e.g., γ-Fe2O3/MC), can suppress dehalogenation and improve reaction efficiency. |

| Environmental Concerns: Many halogenated nitroaromatics are classified as environmental pollutants due to their toxicity and resistance to natural degradation (recalcitrance). | Bioremediation & Green Chemistry: Exploring microbial degradation pathways offers a sustainable approach to remediate contaminated sites. Developing greener synthetic routes using less solvent and eco-friendly reagents, such as through mechanochemistry, presents a major opportunity. |

| Synthetic Control: Achieving precise regioselectivity during the synthesis of poly-substituted halogenated nitrobenzenes via electrophilic substitution can be difficult, often leading to mixtures of isomers. | Novel Synthetic Methods: Investigating alternative synthetic strategies, such as "Umpolung" (reversed polarity) nitrations or novel halogenation techniques, could provide more direct and selective access to desired isomers. |

| Mechanistic Uncertainty: The detailed mechanisms of many reactions, including photochemical degradation and radical-anion interactions, are not fully understood, which can hinder process optimization. | Computational & Mechanistic Studies: Advanced computational modeling and in-depth mechanistic investigations can provide fundamental insights into reactivity, guiding the design of more efficient and selective chemical processes. |

Promising Avenues for Future Research on this compound

The unique substitution pattern of this compound makes it a compelling subject for future research, with potential applications extending beyond its current role as a simple intermediate.

Future research could focus on developing more efficient and sustainable methods for synthesizing this compound and its derivatives. Conventional methods often rely on harsh conditions for nitration and halogenation. Promising alternatives include:

Mechanochemistry: The use of ball-milling and other mechanochemical techniques for nitration and other transformations can reduce or eliminate the need for bulk solvents, leading to greener processes.

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters (temperature, pressure, reaction time) for hazardous reactions like nitration, improving safety and yield.

"Umpolung" Nitration: This reversed-polarity approach could offer alternative regioselectivity for introducing nitro groups onto electron-poor aromatic rings.

Detailed mechanistic and computational studies are crucial for unlocking the full potential of this molecule.

Density Functional Theory (DFT) Calculations: DFT and other quantum chemistry methods can be used to model the molecule's electronic structure, including its HOMO-LUMO gap, electrostatic potential, and charge distribution. This data can predict the most reactive sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations.

Spectroscopic and Kinetic Studies: Investigating the kinetics and intermediates of reactions involving this compound can provide a deeper understanding of its reaction mechanisms. For example, studying its reduction pathways can help in designing catalysts that selectively target the nitro group while preserving the halogens.

The true frontier for this compound lies in its potential use as a building block for functional molecules and materials.

Biomedical Applications: Halogenated nitroaromatics are known scaffolds in medicinal chemistry, forming the basis for antibacterial, antifungal, and antineoplastic agents. The presence of both fluorine and chlorine atoms allows for fine-tuning of pharmacokinetic properties like lipophilicity and metabolic stability. This compound could serve as a starting point for synthesizing novel drug candidates.

Materials Science: Nitroaromatic compounds are precursors to dyes and high-performance polymers with enhanced thermal stability. Furthermore, the field of crystal engineering is increasingly using specific intermolecular interactions like halogen bonding to design materials with unique optical or electronic properties. Research into the self-assembly and polymerization of derivatives of this compound could lead to novel functional materials, such as fluorescent sensors for other nitroaromatics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-chloro-4-fluoro-2-methyl-5-nitrobenzene in laboratory settings?

- Methodological Answer : The compound is typically synthesized via sequential electrophilic aromatic substitution (EAS) reactions. A benzene ring is first methylated, followed by nitration at the 5-position. Subsequent halogenation introduces chlorine and fluorine at positions 1 and 4, respectively, using reagents like Cl₂ gas (for chlorination) and HF or F₂ (for fluorination). Reaction conditions (temperature, solvent polarity) must be optimized to minimize side reactions. For example, nitration often requires concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to prevent over-nitration. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can spectroscopic techniques (e.g., NMR, IR) and chromatography (HPLC) be used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methyl group (2-position) appears as a singlet (~δ 2.5 ppm in ¹H NMR), while aromatic protons show distinct splitting patterns due to substituent effects. Fluorine coupling (³J) may complicate spectra but aids in confirming substitution positions.

- IR : Stretching frequencies for nitro (NO₂: ~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and C-Cl (~550–850 cm⁻¹) groups validate functional groups.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients to resolve impurities. Retention time comparison with standards ensures batch consistency .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during halogenation and nitration steps?

- Methodological Answer : Substituent directing effects dominate regioselectivity. For example:

- Nitration : The methyl group (ortho/para-directing) favors nitration at the 5-position (para to methyl). Competing meta-directing effects from halogens require precise stoichiometry to avoid byproducts.

- Halogenation : Fluorine’s strong electron-withdrawing effect deactivates the ring, necessitating harsh conditions (e.g., F₂ gas with catalysts like BF₃). Computational modeling (DFT calculations) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals, guiding experimental design .

Q. How does solvent polarity influence the kinetics of nucleophilic aromatic substitution (NAS) reactions with this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance NAS by stabilizing transition states through solvation. For example, reactions with amines proceed faster in DMF due to increased nucleophilicity of the amine. Kinetic studies (monitored via GC-MS or UV-vis spectroscopy) reveal that higher polarity reduces activation energy (Eₐ), while protic solvents (e.g., ethanol) slow reactions by hydrogen-bonding with nucleophiles. Temperature-dependent Arrhenius plots quantify these effects .

Q. What computational tools predict the compound’s stability under varying pH and thermal conditions?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian, VASP) model degradation pathways. For instance:

- Thermal Stability : Thermogravimetric analysis (TGA) coupled with DFT identifies decomposition temperatures (>200°C) and fragmentation patterns.

- pH Stability : pKa prediction software (e.g., MarvinSuite) estimates protonation states, revealing susceptibility to hydrolysis in acidic/basic media. Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) confirms computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.